REACTION_SMILES
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[CH3:7][C:8](=[O:9])[OH:10].[NH2:11][CH2:12][CH:13]([OH:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[O:1]=[CH:2][C:3]([Cl:4])([Cl:5])[Cl:6].[OH2:21].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[O:1]1[CH:2]([C:3]([Cl:4])([Cl:5])[Cl:6])[NH:11][CH2:12][CH:13]1[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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ClC(Cl)(Cl)C1NCC(c2ccccc2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |